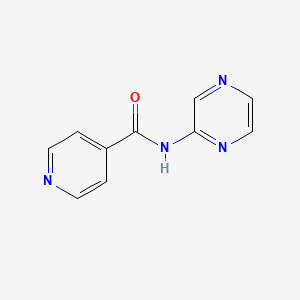
rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans” is a type of carboxylic acid. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The “rac-” prefix indicates that the compound is a racemic mixture, which means it contains equal amounts of both enantiomers .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclohexane derivative with a carboxylic acid or its derivative. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would include a cyclohexane ring, a carboxylic acid group, and a pentyloxy group. The “trans” indicates that the two highest priority groups are on opposite sides of the double bond .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification, amide formation, and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would make it polar and capable of forming hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans involves the conversion of a cyclohexene derivative to the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Pentanol", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Water" ], "Reaction": [ "Cyclohexene is reacted with pentanol in the presence of sodium borohydride to form racemic 4-pentyloxycyclohexanol.", "The resulting alcohol is then reacted with chloroacetic acid in the presence of sodium hydroxide to form the corresponding ester.", "The ester is then hydrolyzed with sodium bicarbonate to form the carboxylic acid.", "The carboxylic acid is purified by extraction with diethyl ether and acidification with hydrochloric acid.", "The resulting solid is filtered and washed with water and sodium chloride to yield rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans." ] } | |
CAS RN |
67590-16-3 |
Product Name |
rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans |
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)